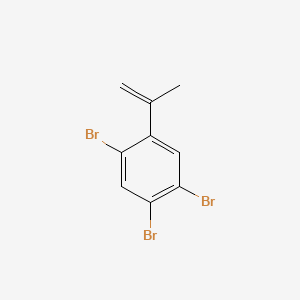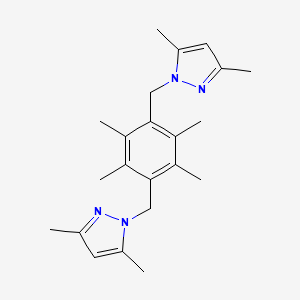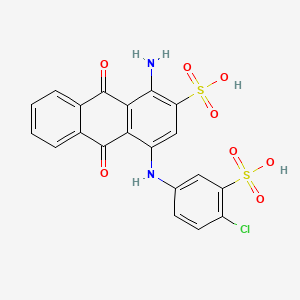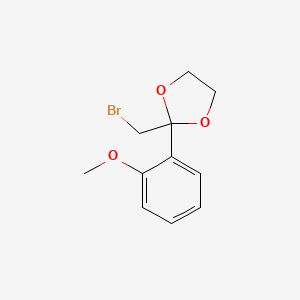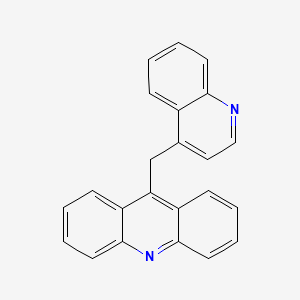
Acridine, 9-(4-quinolylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-(4-quinolylmethyl)- is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have a unique planar heterocyclic structure that allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of acridine, 9-(4-quinolylmethyl)- involves several steps. One common method includes the reaction of acridine with 4-quinolylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Acridine, 9-(4-quinolylmethyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Acridine, 9-(4-quinolylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 9-(4-quinolylmethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential enzymes such as topoisomerase and telomerase . The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and inhibition of DNA replication and transcription . Additionally, the compound may interact with various signaling pathways, including the NF-κB and p53 pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Acridine, 9-(4-quinolylmethyl)- can be compared with other similar compounds such as quinacrine, acriflavine, and proflavine. These compounds share a similar acridine core structure but differ in their functional groups and specific biological activities . For example:
Quinacrine: Known for its antimalarial and anticancer properties.
Acriflavine: Used as an antibacterial and antiviral agent.
Proflavine: Known for its antiseptic properties and use in wound treatment.
The uniqueness of acridine, 9-(4-quinolylmethyl)- lies in its specific substitution with a quinolylmethyl group, which enhances its DNA intercalation ability and broadens its range of biological activities .
Properties
CAS No. |
30558-55-5 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
9-(quinolin-4-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-17(7-1)16(13-14-24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChI Key |
NUJCLFGWQAZVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


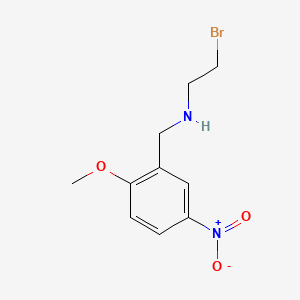
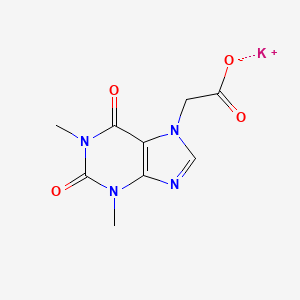

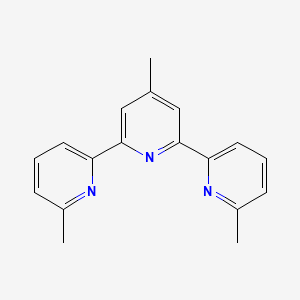
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)

![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
